molecular formula C12H8ClN3 B184853 4-Chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile CAS No. 142076-88-8

4-Chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B184853
CAS No.: 142076-88-8
M. Wt: 229.66 g/mol
InChI Key: RYHMZVJEQWNKQT-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile is an organic compound belonging to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a cyano group at the 5-position, a chlorine atom at the 4-position, a methyl group at the 2-position, and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group at the 5-position, combined with the chlorine, methyl, and phenyl substituents, makes it a versatile compound for various applications .

Properties

CAS No.

142076-88-8

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

4-chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H8ClN3/c1-8-15-11(9-5-3-2-4-6-9)10(7-14)12(13)16-8/h2-6H,1H3

InChI Key

RYHMZVJEQWNKQT-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2

Origin of Product

United States

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